molecular formula C12H11F3O B8193780 1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene

1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene

Cat. No.: B8193780
M. Wt: 228.21 g/mol
InChI Key: UXXSMAFNKRLHBL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene is an organic compound characterized by a cyclopropyl group, a trifluoromethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethyl ethers or trifluoromethylation reagents under controlled conditions.

    Vinylation: The vinyl group can be introduced via a Heck reaction or other palladium-catalyzed coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Ethyl-substituted derivatives

    Substitution: Halogenated benzene derivatives

Scientific Research Applications

1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The vinyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

  • 1-Cyclopropyl-3-(trifluoromethoxy)benzene
  • 1-Cyclopropyl-3-(trifluoromethoxy)-5-ethylbenzene
  • 1-Cyclopropyl-3-(trifluoromethoxy)-5-methylbenzene

Comparison: 1-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzene is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The trifluoromethoxy group contributes to its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopropyl-3-ethenyl-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c1-2-8-5-10(9-3-4-9)7-11(6-8)16-12(13,14)15/h2,5-7,9H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXSMAFNKRLHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)OC(F)(F)F)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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